Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family.
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed that the compound interacts with its targets, leading to changes at the molecular level that result in its observed effects .
Result of Action
Some studies suggest that it may have antiviral activity
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These can include factors such as pH, temperature, and the presence of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-amino-2-chloropyrimidine with ethyl acetoacetate in the presence of a base can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine: A closely related compound with similar biological activities.
4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid: Another derivative with potential therapeutic applications.
Uniqueness: Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a multi-targeted kinase inhibitor sets it apart from other similar compounds .
Properties
IUPAC Name |
ethyl 4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)6-3-5-7(12-6)10-4-11-8(5)13/h3-4H,2H2,1H3,(H2,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJUPDUDZRGVRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N=CNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611744 |
Source
|
Record name | Ethyl 4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187724-99-8 |
Source
|
Record name | Ethyl 4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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